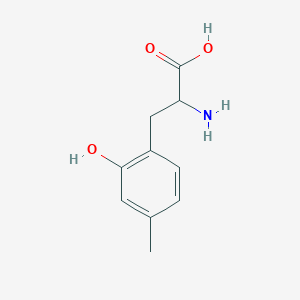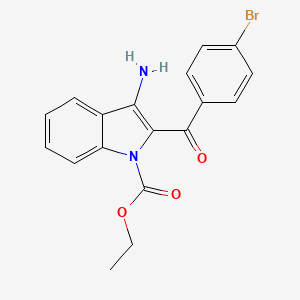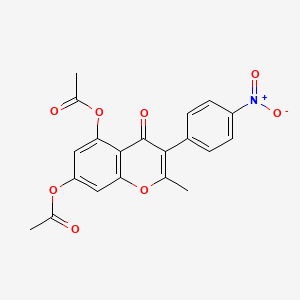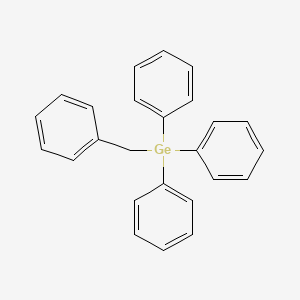
Benzyl(triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)germane is an organogermanium compound with the chemical formula C25H22Ge It consists of a benzyl group attached to a germanium atom, which is also bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)germane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylgermanium hydride in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or xylene .
Another method involves the use of benzyl bromide and triphenylgermanium chloride in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial processes may also incorporate additional purification steps such as recrystallization or distillation to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The benzyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield germanium oxides, while reduction reactions produce germanium hydrides. Substitution reactions can result in a variety of substituted germanium compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of benzyl(triphenyl)germane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is often mediated by the germanium atom, which can form stable complexes with biological molecules .
In chemical reactions, the mechanism of action typically involves the formation of intermediates such as germanium radicals or cations, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to benzyl(triphenyl)germane include:
Triphenylphosphine: An organophosphorus compound with similar structural features and reactivity.
Triphenylstannane: An organotin compound with analogous chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its phosphorus and tin analogs. The germanium atom can form stable complexes with a variety of ligands, making it useful in a wide range of applications. Additionally, the compound’s ability to undergo various chemical reactions and form diverse products further enhances its versatility and utility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
3246-98-8 |
|---|---|
Molekularformel |
C25H22Ge |
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
benzyl(triphenyl)germane |
InChI |
InChI=1S/C25H22Ge/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
AOBBXWIKWYBUQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
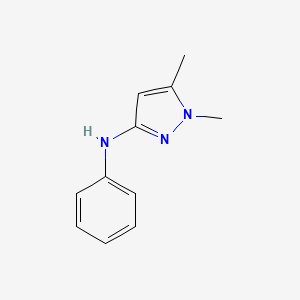

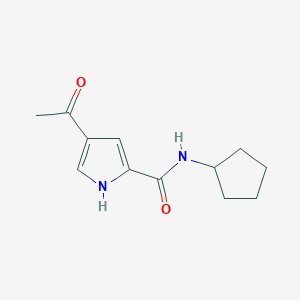

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

